![molecular formula C22H17N3O2S B2363587 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034434-91-6](/img/structure/B2363587.png)
3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of TPB is based on a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TPB involve a ring cleavage methodology reaction. This reaction allows the selective introduction of multiple functional groups to the pyridine scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of TPB can be inferred from its molecular structure. It contains a pyridine ring, which is known for its biological activities and physical properties .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In particular, derivatives of the pyridin-2-yl moiety have shown promise in inhibiting fibrosis in hepatic stellate cells . These findings suggest that the compound could be developed into novel anti-fibrotic drugs, which could have significant implications for treating diseases characterized by fibrosis, such as liver cirrhosis.
Anticancer Properties
Derivatives of the compound have been explored for their multitarget anticancer activities. Research indicates that these derivatives can act as inhibitors for various kinases, including FGFR 3, EGFR, JAK, and RON, which are often implicated in cancer cell proliferation and survival . This multifaceted approach could lead to the development of new anticancer therapies.
Photophysical Behavior
The compound’s structure allows for intriguing photophysical properties due to the presence of an extended polycyclic nitrogen-rich moiety. These properties are of interest for developing materials with specific light-emission characteristics, which could be useful in creating advanced imaging agents or novel display technologies .
Morphological Changes in Cancer Cells
Studies have shown that certain derivatives can induce morphological and nuclear changes in cancer cells, such as MCF-7 tumor cells. This suggests that the compound could be used to disrupt cancer cell growth and could be a potential candidate for further research in cancer treatment strategies .
Medicinal Chemistry
The unique structure of the compound lends itself to various applications in medicinal chemistry. Its versatility allows for the synthesis of numerous derivatives, each with the potential for different biological activities. This makes it a valuable scaffold for drug discovery and development.
Material Science
In the field of material science, the compound’s distinct molecular framework can be utilized to engineer new materials with desired properties. Its ability to form stable structures with specific electronic and optical characteristics makes it a candidate for creating novel materials for technological applications.
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of novel heterocyclic compounds, which are a key component of medicinal chemistry. These compounds often exhibit a wide range of biological activities and are crucial in the design of new drugs .
Kinase Inhibition
As a kinase inhibitor, the compound and its derivatives have shown potential in inhibiting the activity of various kinases. This is particularly relevant in the context of diseases where kinase activity is dysregulated, offering a pathway for therapeutic intervention .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The excellent potency and selectivity of similar compounds prompt further development of such inducers and investigation of the molecular and cellular mechanisms underlying their effects .
properties
IUPAC Name |
3-pyridin-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-22(16-6-3-8-18(14-16)27-20-10-1-2-11-23-20)25-15-17-7-4-12-24-21(17)19-9-5-13-28-19/h1-14H,15H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSOQBHDWMUHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide |
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